2,6-Di-O-benzylmyoinositol is derived from myo-inositol, which is naturally found in various foods, such as fruits, beans, grains, and nuts. The compound falls under the category of organic compounds known as glycosides due to its ether formation with benzyl groups. Its systematic name reflects its structure and functional groups.
The synthesis of 2,6-Di-O-benzylmyoinositol typically involves several key steps:
Technical parameters such as reaction times, temperatures, and solvent choices can significantly affect yields and purity during synthesis .
The molecular structure of 2,6-Di-O-benzylmyoinositol can be described as follows:
The configuration around the stereocenters contributes to its biological activity and solubility characteristics. Advanced techniques like NMR spectroscopy are often used to confirm the structure .
2,6-Di-O-benzylmyoinositol can participate in various chemical reactions:
The reactivity of the benzyl groups allows for further derivatization or modification to explore different biological activities .
The mechanism of action for 2,6-Di-O-benzylmyoinositol primarily relates to its role as a precursor in the synthesis of inositol phosphates. Upon phosphorylation by specific kinases, it participates in signaling pathways that regulate various cellular functions such as insulin signaling and cell proliferation.
The presence of benzyl groups enhances its lipophilicity compared to unmodified myo-inositol, potentially affecting its uptake and interaction with cell membranes .
The physical and chemical properties of 2,6-Di-O-benzylmyoinositol include:
These properties influence its behavior in biological systems and its suitability for various applications .
2,6-Di-O-benzylmyoinositol has several scientific applications:
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